[4-(2-Fluorophenyl)piperazin-1-yl](7-methylimidazo[1,2-a]pyridin-2-yl)methanone
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Overview
Description
1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The piperazine ring is then introduced via nucleophilic substitution or reductive amination reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Coupling Reactions: Suzuki-Miyaura coupling is often used to introduce various substituents.
Common reagents include palladium catalysts for coupling reactions, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted derivatives that can be further explored for biological activity.
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and fluorophenyl-substituted piperazines. What sets 1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties .
Similar Compounds
- Imidazo[1,2-a]pyrimidine derivatives
- Fluorophenylpiperazine derivatives
- Other heterocyclic compounds with similar structural motifs
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C19H19FN4O/c1-14-6-7-24-13-16(21-18(24)12-14)19(25)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
OFZXXVNTZSDHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
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